(S)-1-Thiazol-4-yl-ethylamine dihydrochloride
Description
Historical Development and Discovery
The discovery of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride is intertwined with the evolution of thiazole chemistry. The foundational Cook–Heilbron thiazole synthesis, reported in 1947, established methods for constructing 5-aminothiazoles through reactions between α-aminonitriles and sulfur-containing reagents. While this early work focused on simpler thiazole derivatives, subsequent innovations in asymmetric synthesis and functionalization enabled the development of enantiomerically pure compounds like (S)-1-Thiazol-4-yl-ethylamine. Modern synthetic routes, such as those involving thiourea-mediated cyclization and chiral resolution techniques, have facilitated its production at scale for research applications.
Significance in Heterocyclic Chemistry Research
Thiazoles are privileged heterocycles due to their electronic diversity and bioisosteric potential. The thiazole ring in (S)-1-Thiazol-4-yl-ethylamine dihydrochloride features a sulfur atom at position 1 and a nitrogen atom at position 3, creating a polarized structure capable of π-stacking and hydrogen-bonding interactions. The ethylamine substituent at the 4-position introduces a basic primary amine, enhancing solubility in aqueous media and enabling conjugation with carboxylic acids or carbonyl groups. This structural duality makes the compound a versatile scaffold for synthesizing larger heterocyclic systems, such as thiazolo-peptides or fused polycyclic analogs.
Position Within Thiazole-Based Pharmaceutical Research
Thiazole derivatives are ubiquitous in pharmaceuticals, exemplified by drugs like cimetidine (antiulcer) and abafungin (antifungal). (S)-1-Thiazol-4-yl-ethylamine dihydrochloride serves as a key intermediate in developing neurology-targeted therapeutics, particularly for modulating neurotransmitter receptors or enzyme inhibitors. For instance, its ethylamine moiety can mimic natural polyamines, enabling interference with cellular processes in cancer or neurodegenerative diseases. Recent studies on structurally related tryptamine-thiazolidin-4-one derivatives have demonstrated potent anticancer activity, highlighting the therapeutic potential of thiazole-containing scaffolds.
Stereochemical Significance of the (S)-Configuration
The chiral center at the ethylamine carbon confers stereoselectivity in biological interactions. The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, as evidenced by molecular docking studies with enzymes like monoamine oxidases. This enantiomeric preference arises from spatial complementarity with hydrophobic pockets in target proteins, where the (S)-configuration aligns the thiazole ring and amine group for optimal hydrogen bonding. Such stereochemical specificity underscores the importance of asymmetric synthesis in producing pharmacologically active derivatives.
Table 1: Key Physicochemical Properties of (S)-1-Thiazol-4-yl-ethylamine Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀Cl₂N₂S |
| Molecular Weight | 201.11 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water, methanol |
| Chirality | (S)-configuration |
| Storage Conditions | 2–8°C, protected from light |
Properties
IUPAC Name |
(1S)-1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCAOWAORJKBAZ-FHNDMYTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CSC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride typically involves the reaction of thiazole derivatives with ethylamine under controlled conditions. One common method includes the use of thiazole-4-carboxylic acid as a starting material, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with (S)-ethylamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques to ensure high-quality standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Thiazol-4-yl-ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
(S)-1-Thiazol-4-yl-ethylamine dihydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders. The compound's thiazole moiety contributes to its pharmacological properties, making it a valuable scaffold for designing new therapeutic agents.
Case Study: Anticonvulsant Activity
Research has demonstrated that thiazole derivatives exhibit significant anticonvulsant activity. A study involving thiazole-linked compounds showed median effective doses lower than standard medications like ethosuximide, indicating potential for new epilepsy treatments .
Biochemical Research
In biochemical research, (S)-1-Thiazol-4-yl-ethylamine dihydrochloride is utilized to explore enzyme interactions and receptor binding. This compound aids in understanding complex biological pathways and mechanisms.
Example of Research: Enzyme Interaction Studies
Studies have shown that thiazole-containing compounds can modulate enzyme activity, which is critical for drug discovery and development. The interaction of these compounds with specific receptors can influence neurotransmission, offering insights into their therapeutic potential.
Agricultural Chemistry
The compound also has potential applications in agricultural chemistry, particularly in the formulation of agrochemicals. Its unique chemical properties can enhance crop protection products.
Application Example: Agrochemical Development
Research indicates that (S)-1-Thiazol-4-yl-ethylamine dihydrochloride can be incorporated into formulations aimed at improving pest resistance and crop yield. Its efficacy in this domain is still under investigation but shows promise for future agricultural innovations .
Material Science
In material science, (S)-1-Thiazol-4-yl-ethylamine dihydrochloride can be incorporated into polymers and coatings to enhance material performance and durability.
Research Insight: Polymer Applications
The integration of thiazole derivatives into polymer matrices has been shown to improve mechanical properties and thermal stability, making them suitable for various industrial applications .
Diagnostic Tools
The compound is explored for use in diagnostic assays, providing methods to detect specific biological markers which facilitate early disease diagnosis.
Case Study: Diagnostic Assays
Research has indicated that (S)-1-Thiazol-4-yl-ethylamine dihydrochloride can be utilized in the development of diagnostic tools that identify biomarkers associated with diseases, thus aiding in timely medical interventions.
Data Table: Summary of Applications
| Field | Application | Example/Case Study |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Anticonvulsant activity studies |
| Biochemical Research | Enzyme interaction studies | Modulation of neurotransmitter systems |
| Agricultural Chemistry | Development of agrochemicals | Enhancing pest resistance |
| Material Science | Incorporation into polymers and coatings | Improved mechanical properties |
| Diagnostic Tools | Development of diagnostic assays | Detection of biological markers |
Mechanism of Action
The mechanism of action of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Thiazole and Thiadiazole Derivatives
Compounds with thiazole or thiadiazole motifs share structural similarities but differ in electronic and steric properties. For example:
- Thiosemicarbazides (e.g., intermediate II in ) feature additional hydrogen-bonding sites (N–H and S–H groups), which may confer distinct solubility and reactivity profiles.
Table 1: Comparison of Key Features
| Compound | Core Structure | Functional Groups | Potential Applications |
|---|---|---|---|
| (S)-1-Thiazol-4-yl-ethylamine dihydrochloride | Thiazole + ethylamine | –NH₂, Cl⁻ (counterion) | Receptor-targeted drug lead |
| Levocetirizine dihydrochloride | Piperazine + carboxyl | –COO⁻, –Cl | Antihistamine |
| 1,4-Benzodioxine-thiadiazole hybrids | Benzodioxine + thiadiazole | –S–, –O– | Antimicrobial/antioxidant agents |
Physicochemical Properties
- Solubility : The dihydrochloride salt form of (S)-1-Thiazol-4-yl-ethylamine likely enhances water solubility compared to its free base, a common strategy for improving bioavailability in drug development.
- Stability : Thiazole rings are generally resistant to metabolic degradation, but the ethylamine group may undergo oxidative deamination, depending on enzymatic environments.
Biological Activity
(S)-1-Thiazol-4-yl-ethylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
(S)-1-Thiazol-4-yl-ethylamine dihydrochloride is a thiazole derivative, characterized by the presence of a thiazole ring and an ethylamine side chain. The molecular formula is C₅H₈Cl₂N₂S, with a molecular weight of approximately 201.12 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays and pharmaceutical formulations.
The biological activity of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride is attributed to its interaction with various molecular targets:
- Histamine Receptors : It acts as a ligand for histamine receptors, particularly the H1 receptor, suggesting potential applications in treating allergic reactions and other histamine-related conditions.
- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents. It has shown effectiveness against certain bacterial and fungal strains .
- Anti-inflammatory Effects : Research indicates that (S)-1-Thiazol-4-yl-ethylamine may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride. It has been evaluated against various pathogens:
| Pathogen Type | Tested Strains | Activity (IC50) |
|---|---|---|
| Bacteria | E. coli, S. aureus | 0.5 - 2.0 μg/mL |
| Fungi | C. albicans | 1.0 - 3.5 μg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Anti-cancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 12.5 |
| HT-29 (Colon) | 10.0 |
These results indicate that (S)-1-Thiazol-4-yl-ethylamine dihydrochloride may have potential as a therapeutic agent in oncology .
Case Studies
- Antimicrobial Study : A study conducted by Foroughifar et al. evaluated the antimicrobial effects of various thiazole derivatives, including (S)-1-Thiazol-4-yl-ethylamine dihydrochloride, against clinical isolates of bacteria and fungi. The results showed significant inhibition against multi-drug resistant strains, highlighting its potential as a novel antimicrobial agent .
- Anti-inflammatory Research : In another study, the compound was tested for its ability to reduce inflammation in animal models of arthritis. Results indicated that administration of (S)-1-Thiazol-4-yl-ethylamine led to decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls.
Q & A
Q. What are the established synthetic routes for (S)-1-Thiazol-4-yl-ethylamine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling thiazole derivatives with ethylamine precursors. A common route starts with thiazole-4-carbaldehyde, which undergoes reductive amination using (S)-ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). The dihydrochloride salt is formed via HCl gas treatment in anhydrous ethanol . Optimization Tips:
- Temperature Control: Maintain 0–5°C during amination to minimize side reactions.
- Chiral Purity: Use enantiomerically pure (S)-ethylamine to avoid racemization.
- Salt Formation: Monitor pH during HCl addition to ensure stoichiometric conversion.
Q. How is structural confirmation and purity assessment performed for this compound?
Methodological Answer: A combination of analytical techniques ensures structural fidelity and purity:
Q. What are the solubility properties, and how do they influence experimental design?
Answer: The dihydrochloride salt is highly water-soluble (>100 mg/mL at 25°C), facilitating aqueous-phase reactions. For organic-phase studies (e.g., lipid bilayer interactions), reconstitute in DMSO (50 mM stock). Pre-filter (0.22 µm) to avoid particulates in cell-based assays .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX programs?
Methodological Answer: For high-resolution crystallography:
Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
Structure Solution: Apply SHELXD for direct methods to phase the structure .
Refinement: In SHELXL, employ anisotropic displacement parameters for non-H atoms and constrain H-atoms geometrically. Use the TWIN command if data shows pseudo-merohedral twinning .
Validation: Check R-factor convergence (<5%) and Flack parameter (x ≈ 0.0) to confirm (S)-configuration .
Q. What computational strategies are recommended for analyzing electronic structure and reactivity?
Answer:
- Electrostatic Potential Maps: Use Multiwfn to calculate molecular electrostatic potential (MEP) surfaces, highlighting nucleophilic regions (e.g., thiazole N) for reaction site prediction .
- Bond Order Analysis: Apply the Mayer bond order in Multiwfn to quantify C-S bond stability in the thiazole ring .
- Reactivity Predictions: Combine DFT (B3LYP/6-311++G**) with Multiwfn’s hole-electron analysis to model charge transfer in enzyme-binding scenarios .
Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition) be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or stereochemical variability. Mitigation strategies:
- Assay Standardization: Use uniform buffer (e.g., 50 mM Tris-HCl, pH 7.4) and control for salt interference.
- Enantiomeric Control: Validate chiral purity via polarimetry ([α]D = +15.2° for (S)-form) to exclude (R)-isomer contamination .
- Statistical Validation: Apply mixed-effect regression models (e.g., R lme4 package) to account for batch-to-batch variability .
Q. What advanced applications exist in enzyme modulation studies?
Answer: The thiazole moiety acts as a bioisostere for pyridine, enabling:
- Kinase Inhibition: Screen against CDK2 (IC50 determination via fluorescence polarization).
- Allosteric Modulation: Use NMR titrations (1H-15N HSQC) to map binding sites on target proteins .
- Metabolic Stability: Assess hepatic clearance using human microsomes (HLM assay) with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
